邻苯二甲酸二钠

描述

Disodium phthalate is not directly discussed in the provided papers; however, phthalates in general are a class of chemicals extensively used as plasticizers, with Di(2-ethylhexyl) Phthalate (DEHP) being the most commonly used phthalate plasticizer . Phthalates like DEHP are found in various environmental matrices such as surface waters, wastewaters, landfill leachate, sludge, and soil due to their extensive usage . They are known for their persistence in the environment and the potential toxicity of their degradation byproducts .

Synthesis Analysis

The synthesis of phthalate derivatives is a topic of interest in several studies. For instance, an expeditious procedure to synthesize ethers and esters of helicenebisquinones from dye-intermediates, which includes disodium 4-hydroxynaphthalene-2,7-disulfonate, is described in one of the papers . This process is significant as it provides a method to produce compounds with unique optical properties. Another study reports the synthesis of enantiomerically pure di[(R)-2-ethylhexyl] phthalate isolated from Bacillus species, indicating the biological relevance and interest in the synthesis of phthalate esters .

Molecular Structure Analysis

The molecular structure of phthalate derivatives is crucial for their function and biological activity. For example, the structure of tetra-(1S)-camphanate, an ester of the reduction product of a helicenebisquinone derivative, was analyzed by X-ray diffraction to determine absolute configurations . This level of structural analysis is essential for understanding the properties and potential applications of phthalate derivatives.

Chemical Reactions Analysis

Phthalates can participate in various chemical reactions. Disodium phthalocyanine, a related compound, acts as a base in the aldol condensations of aldehydes, demonstrating the reactivity of phthalate derivatives in organic synthesis . The study of these reactions is important for the development of new synthetic methods and the understanding of phthalate reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalates are influenced by their molecular structure. For instance, DEHP is known for its use as a plasticizer, which is attributed to its ability to impart flexibility to polymers like PVC . The bioactive compound dibutyl phthalate, produced by Streptomyces albidoflavus, exhibits strong antimicrobial activity, which is a significant chemical property with practical applications . Additionally, the environmental fate and effects of DEHP, including its persistence and potential toxicity, are influenced by its chemical properties .

科学研究应用

-

Plasticizers in the Manufacturing Industry

- Field : Industrial Manufacturing

- Application : Phthalates are mainly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .

- Method : They are used primarily to soften polyvinyl chloride (PVC) .

- Results : The use of phthalates in this manner has allowed for more durable and flexible plastics, contributing to the wide variety of plastic products we see today .

-

Additives in Cosmetics and Personal Care Products

- Field : Cosmetology

- Application : Phthalates with shorter alkyl chains, such as di-methyl phthalate (DMP) and diethyl phthalate (DEP), are widely used as solvents and fixatives in fragrances, additives in cosmetics, medical devices, and household and personal care products .

- Method : These phthalates are added to these products during the manufacturing process to enhance their properties .

- Results : The use of phthalates in these products has allowed for longer-lasting fragrances and more effective personal care products .

-

Contaminants in Food and Beverages

- Field : Food Safety and Public Health

- Application : Phthalates have been found in soft drinks, mineral waters, wine, oil, ready-to-eat meals, and other products, possibly due to their accumulation along the food production chain and their accidental release from packaging materials .

- Method : This is not an intentional application but rather an unintended consequence of the widespread use of phthalates in various industries .

- Results : The presence of phthalates in food and beverages has raised health concerns, as these compounds have been associated with several human diseases .

-

Pollutants in Water Samples

- Field : Environmental Science

- Application : Phthalates have been detected in rivers, lakes, seas, even drinking water, and rainwater around the world .

- Method : This is also an unintended consequence of the widespread use of phthalates. Without stable chemical bonds to polymer, they can migrate easily from these products into the environment and pollute food, water, and air .

- Results : The presence of phthalates in the environment can easily enter into the human body and bioaccumulate in the adipose tissue .

-

Solvent and Phlegmatizer

- Field : Chemical Industry

- Application : Phthalates are used as solvents and phlegmatizers in various chemical reactions .

- Method : They are added to the reaction mixture to control the reaction rate and prevent any violent or uncontrolled reactions .

- Results : The use of phthalates in this manner has allowed for safer and more controlled chemical reactions .

-

Anode Material for Sodium Ion Batteries

- Field : Energy Storage

- Application : Sodium phthalate has been studied as an anode material for sodium-ion batteries .

- Method : Sodium 5,5′-carbonylbis (isobenzofuran-1,3-dione) (SCID), a conjugated compound formed by the linkage of two sodium phthalate molecules via a bridging carbonyl group, has been designed and prepared .

- Results : The SCID@CNT composite exhibits a reversible capacity as high as 182 mA h g −1 after 100 cycles at a current density of 50 mA g −1 . This work provides a promising organic electrode material for sodium ion storage and sheds new light on the theoretical design of high-performance organic electrode materials for sodium ion batteries .

-

Analytical Methods for Phthalates in Water Samples

- Field : Environmental Chemistry

- Application : Phthalates have been detected in various water samples around the world . Analytical methods have been developed to accurately evaluate their potential risk to human health, and their pollution trend prediction and remediation effect assessment .

- Method : The sample treatment methods of phthalates in water samples mainly include liquid-liquid extraction, liquid-liquid microextraction, solid-phase extraction, solid-phase microextraction, and their derivative techniques . The separation and detection methods are mainly gas chromatography with flame ionization detection or mass spectrometric detection, high-performance liquid chromatography with ultraviolet detection or mass spectrometric detection .

- Results : These methods have allowed for the accurate detection and quantification of phthalates in various water samples, contributing to our understanding of their environmental impact and potential health risks .

-

Risk Management

- Field : Environmental Health and Safety

- Application : Due to the potential health risks associated with exposure to certain phthalates, risk management strategies have been developed to limit their use in certain products and industries .

- Method : These strategies include regulatory restrictions on the use of certain phthalates in children’s toys and certain food packaging, as well as ongoing monitoring and assessment of phthalate levels in various products and environments .

- Results : These risk management strategies have contributed to reducing human exposure to certain phthalates and mitigating their potential health impacts .

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

There is a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .

属性

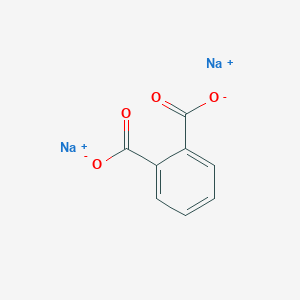

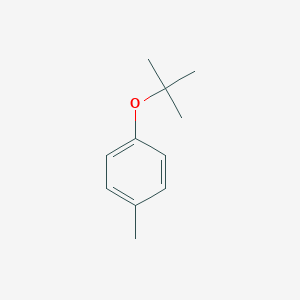

IUPAC Name |

disodium;phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWKKEIVHQXCPI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-99-3 (Parent) | |

| Record name | Disodium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60889651 | |

| Record name | Disodium 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Disodium phthalate | |

CAS RN |

15968-01-1 | |

| Record name | Disodium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB14YV193C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

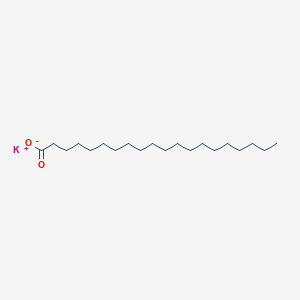

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)